![molecular formula C20H16N4O2 B2856704 3-cyano-N-(2-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)benzamide CAS No. 1796969-76-0](/img/structure/B2856704.png)
3-cyano-N-(2-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)benzamide
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Overview
Description
3-cyano-N-(2-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)benzamide is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
Mechanism of Action
Target of Action
Compounds with similar structures, such as 1,2,4-oxadiazole derivatives, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological processes, contributing to the compound’s diverse therapeutic potential .
Mode of Action
It’s worth noting that compounds with similar structures, such as 1,2,4-oxadiazole derivatives, have been found to interact with their targets in a variety of ways . For example, some 1,2,4-oxadiazole derivatives have been recognized as selective inhibitors of human carbonic anhydrase isoforms .
Biochemical Pathways
For instance, 1,2,4-oxadiazole derivatives have been used in the development of peroxisome proliferator-activated receptor αr/δ (PPARα/δ) dual agonists .
Result of Action
Compounds with similar structures have been found to exhibit a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Advantages and Limitations for Lab Experiments
One of the advantages of using 3-cyano-N-(2-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)benzamide in lab experiments is its potential to target specific enzymes or proteins involved in various diseases. This makes it a promising candidate for drug development. However, one of the limitations is that the compound may have off-target effects on other enzymes or proteins, which may lead to unwanted side effects.
Future Directions
There are several future directions for the research on 3-cyano-N-(2-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)benzamide. One direction is to investigate its potential as a therapeutic agent for various types of cancer, bacterial and viral infections, and Alzheimer's disease. Another direction is to study its mechanism of action in more detail to better understand its effects on cells and tissues. Additionally, future research could focus on developing more efficient synthesis methods for the compound and exploring its potential as a diagnostic tool for various diseases.
Conclusion
In conclusion, 3-cyano-N-(2-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)benzamide is a chemical compound that has potential applications in various fields of scientific research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound and its applications in various fields.
Synthesis Methods
The synthesis of 3-cyano-N-(2-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)benzamide involves the reaction of 2-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)aniline with 3-cyanobenzoyl chloride in the presence of a base. The reaction is carried out in a suitable solvent such as dichloromethane or chloroform. The resulting product is purified by column chromatography to obtain the desired compound.
Scientific Research Applications
3-cyano-N-(2-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)benzamide has been found to have potential applications in various fields of scientific research. It has been studied for its anticancer, antimicrobial, and antiviral activities. It has also been investigated for its potential as a diagnostic tool for Alzheimer's disease.
properties
IUPAC Name |
3-cyano-N-[2-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]phenyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N4O2/c21-12-13-4-3-6-16(10-13)20(25)22-17-7-2-1-5-15(17)11-18-23-19(24-26-18)14-8-9-14/h1-7,10,14H,8-9,11H2,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWSZYYAOSSBAJM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NOC(=N2)CC3=CC=CC=C3NC(=O)C4=CC=CC(=C4)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-cyano-N-(2-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)benzamide |
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